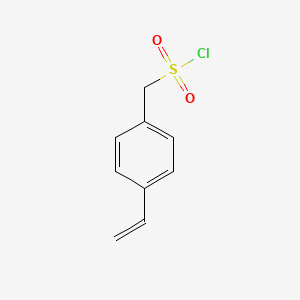
4-Ethenylbenzenemethanesulfonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylbenzenemethanesulfonyl Chloride is an organic compound with the molecular formula C9H9ClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an ethenyl group and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethenylbenzenemethanesulfonyl Chloride can be synthesized through several methods. One common method involves the reaction of 4-ethenylbenzenesulfonic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as a chlorinating agent, converting the sulfonic acid group to a sulfonyl chloride group.
Another method involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reactions are also carried out under reflux conditions, and the resulting product is purified through distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the conversion of the starting materials to the desired sulfonyl chloride compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethenylbenzenemethanesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Addition Reactions: The ethenyl group can participate in addition reactions, such as hydroboration or hydrogenation, to form corresponding alkyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Phosphorus Pentachloride: Another chlorinating agent.
Hydrogen Gas: Used in hydrogenation reactions.
Borane: Used in hydroboration reactions.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Alkyl Derivatives: Formed from addition reactions involving the ethenyl group.
Scientific Research Applications
4-Ethenylbenzenemethanesulfonyl Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethenylbenzenemethanesulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the ethenyl group and is less reactive in addition reactions.
Methanesulfonyl Chloride: Lacks the benzene ring and is primarily used in different types of sulfonylation reactions.
4-Vinylbenzenesulfonyl Chloride: Similar structure but with a vinyl group instead of an ethenyl group, leading to different reactivity in polymerization reactions.
Uniqueness
4-Ethenylbenzenemethanesulfonyl Chloride is unique due to the presence of both an ethenyl group and a sulfonyl chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. The ethenyl group provides additional reactivity in addition reactions, while the sulfonyl chloride group enables sulfonylation reactions, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C9H9ClO2S |
|---|---|
Molecular Weight |
216.68 g/mol |
IUPAC Name |
(4-ethenylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h2-6H,1,7H2 |
InChI Key |
XGASBMPNSZVUOS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















